

# UPGL00004: A Potent Allosteric Inhibitor of Glutaminase C (GAC)

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## Compound of Interest

Compound Name: UPGL00004

Cat. No.: B611595

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **UPGL00004**, a potent and selective small molecule inhibitor of Glutaminase C (GAC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of **UPGL00004** in the context of cancer metabolism.

## Introduction

**UPGL00004** is a small molecule that acts as a potent, allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] GAC is a splice variant of the GLS gene and plays a critical role in converting glutamine to glutamate.[3] This process is a crucial anaplerotic pathway for the citric acid cycle in many cancer cells, which exhibit an addiction to glutamine for their survival and proliferation.[2][3] **UPGL00004** has demonstrated significant potential in preclinical studies, particularly in models of triple-negative breast cancer, by effectively inhibiting tumor growth.[2][3][4] This guide details the physicochemical properties, mechanism of action, experimental data, and relevant protocols associated with **UPGL00004**.

## Physicochemical Properties

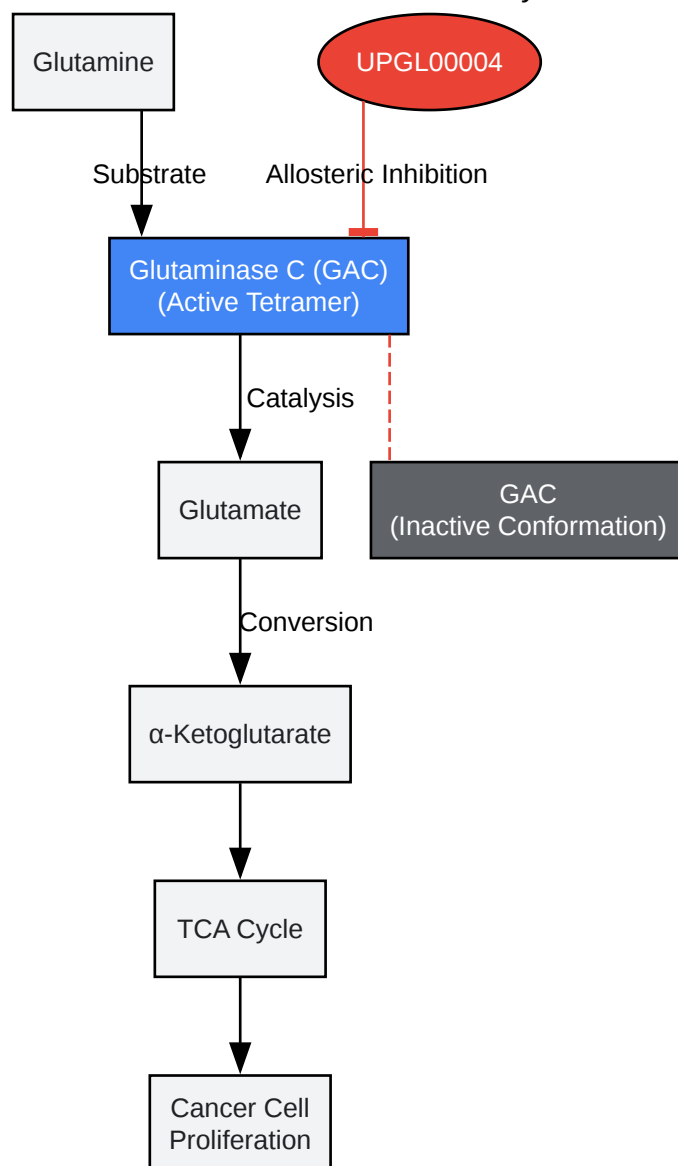
The key chemical and physical properties of **UPGL00004** are summarized in the table below.

Property	Value	Reference
Molecular Weight	534.66 g/mol	[1][4][5][6]
Chemical Formula	C25H26N8O2S2	[1][4][5]
CAS Number	1890169-95-5	[1][4][5]
Appearance	Off-white to gray solid	[1]
Purity	>97%	[6]
Solubility	DMSO: up to 125 mg/mL	[1][4][6]
Water: Insoluble	[4]	
Ethanol: Insoluble	[4]	
IUPAC Name	2-Phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide	[5]

## Mechanism of Action

**UPGL00004** functions as an allosteric inhibitor of GAC.[2][5] It binds to a site distinct from the active site, inducing a conformational change that locks the GAC tetramer into an inactive state.[7] This prevents the catalytic conversion of glutamine to glutamate, thereby disrupting a critical metabolic pathway for cancer cells. The inhibition of GAC by **UPGL00004** leads to a reduction in glutamine-derived anaplerosis, which in turn decreases the flux through the TCA cycle and inhibits the proliferation of glutamine-dependent tumor cells.[5] **UPGL00004** occupies the same binding site as other well-known GAC inhibitors like CB-839 and BPTES.[2][3]

## Glutamine Metabolism and Inhibition by UPGL00004

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**Figure 1:** Glutamine metabolism pathway and the inhibitory effect of **UPGL00004** on GAC.

## Experimental Data

### In Vitro Activity

**UPGL00004** has been shown to be a potent inhibitor of GAC and exhibits strong anti-proliferative effects in various cancer cell lines.

Parameter	Value	Cell Line/Target	Reference
IC50 (GAC inhibition)	29 nM	Recombinant GAC	[1][2][6]
Kd (Binding affinity)	27 nM	Recombinant GAC	[1][6][8]
IC50 (Cell proliferation)	70 nM	MDA-MB-231 (Triple-Negative Breast Cancer)	[1][2]
129 nM	HS578T (Triple-Negative Breast Cancer)	[1][2]	
262 nM	TSE (Triple-Negative Breast Cancer)	[1][2]	

## In Vivo Efficacy

In a patient-derived xenograft (PDX) model of triple-negative breast cancer, **UPGL00004** demonstrated significant tumor growth suppression, particularly when combined with the anti-angiogenic agent bevacizumab.[3][4]

Animal Model	Treatment	Dosage	Outcome	Reference
NOD/SCID mice with triple-negative breast cancer PDX	UPGL00004	1 mg/kg (i.p.)	Potent tumor growth suppression	[4][8]
UPGL00004 + Bevacizumab	1 mg/kg + 2.5 mg/kg (i.p.)	Complete prevention of detectable tumor size increase	[1][2][8]	

## Experimental Protocols

### Recombinant GAC Inhibition Assay

This protocol is a representative method for determining the IC<sub>50</sub> of **UPGL00004** against recombinant GAC.

- Protein Expression and Purification: Express recombinant human GAC in E. coli and purify using standard chromatography techniques.[3]
- Assay Conditions: The enzymatic activity of GAC is stimulated by inorganic phosphate.[3]
- Procedure: a. Incubate 50 nM of recombinant GAC with varying concentrations of **UPGL00004**. b. Initiate the enzymatic reaction by adding the substrate, glutamine. c. Measure the production of glutamate over time using a coupled assay system or direct detection method. d. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.[3][8]

## Cell Proliferation Assay

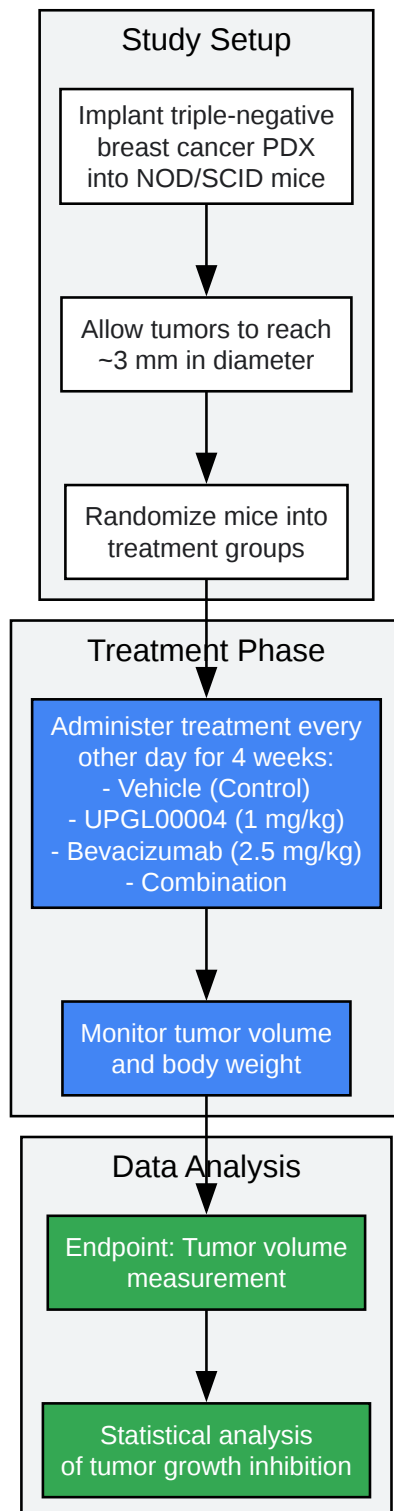
This protocol outlines a general procedure for assessing the anti-proliferative effects of **UPGL00004** on cancer cell lines.

- Cell Culture: Maintain triple-negative breast cancer cell lines (e.g., MDA-MB-231) in complete media (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO<sub>2</sub> atmosphere.[4]
- Procedure: a. Seed cells into 12-well plates at a density of  $1 \times 10^4$  cells per well.[4] b. After allowing the cells to adhere, treat them with a range of **UPGL00004** concentrations. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as MTT, resazurin, or cell counting. e. Calculate the IC<sub>50</sub> value by plotting cell viability against the drug concentration.

## In Vivo Xenograft Study Workflow

The following diagram illustrates a typical workflow for an in vivo study to evaluate the efficacy of **UPGL00004**.

## In Vivo Xenograft Study Workflow

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**Figure 2:** A representative workflow for an in vivo patient-derived xenograft (PDX) study.

## Conclusion

**UPGL00004** is a highly potent and selective allosteric inhibitor of GAC with demonstrated anti-cancer activity in both in vitro and in vivo models of triple-negative breast cancer. Its well-characterized mechanism of action and significant preclinical efficacy, especially in combination therapies, make it a valuable tool for research into cancer metabolism and a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its pharmacokinetic properties and broader anti-tumor spectrum is warranted.

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- To cite this document: BenchChem. [UPGL00004: A Potent Allosteric Inhibitor of Glutaminase C (GAC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611595#upgl00004-molecular-weight]

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